molecular formula C19H19N3O B2769300 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone CAS No. 836691-16-8

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B2769300
CAS No.: 836691-16-8
M. Wt: 305.381
InChI Key: NULDNYBISHOZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone is a benzimidazole-containing compound characterized by a piperidine ring linked to a phenyl group via a ketone bridge. Its synthesis involves a selective reaction between aromatic aldehydes and o-phenylenediamine in the presence of N,N-dimethylformamide (DMF) and sulfur, yielding the benzimidazole core while avoiding quinoxaline formation . This compound has drawn interest for its structural versatility, enabling modifications for diverse pharmacological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h1-9,14H,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULDNYBISHOZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core. Common reagents include polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which act as strong dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

The applications of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone are varied and pertain to its potential use as an anti-inflammatory agent and in synthesis methodologies .

This compound

  • Synonyms: 836691-16-8, CHEMBL473775, 2-(1-benzoylpiperidin-4-yl)-1H-1,3-benzodiazole .
  • Molecular Formula: C19H19N3O .
  • Molecular Weight: 305.4 g/mol .

Scientific Research Applications

(1H-benzo[d]imidazole Derivative as Anti-Inflammatory Agent
A study identified a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative with anti-inflammatory activity . Based on this, researchers designed and synthesized two series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as novel anti-inflammatory agents . Most synthesized compounds showed good inhibitory activity on NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages, with compound 6e exhibiting the most potent inhibitory activity on NO (IC50 = 0.86 μm) and TNF-α (IC50 = 1.87 μm) production . Further evaluation revealed that compound 6e displayed more potent in vivo anti-inflammatory activity than ibuprofen on xylene-induced ear oedema in mice . Additionally, Western blot analysis revealed that compound 6e could restore the phosphorylation level of IκBα and protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages .

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine and phenyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Modifications to the piperidine moiety significantly influence biological activity:

Compound Name Piperidine Substituent Key Activity/Property Reference
(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone Phenyl 5-HT2b inhibition (IC50 = 10,000 nM)
(4-(2-Trifluoromethylphenyl)piperidin-1-yl)(1H-benzo[d]imidazol-2-yl)methanone 2-Trifluoromethylphenyl Retinol-binding protein antagonist
3g: 3-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-hexahydrobenzo[e][1,2]oxazine 4-Methoxyphenyl-hexahydrooxazine Apoptosis induction in hepatocellular carcinoma
  • Trifluoromethylphenyl derivative (): Enhanced lipophilicity from the CF3 group may improve membrane permeability, making it effective in retinol-binding protein antagonism .

Heterocyclic Core Modifications

Replacing benzimidazole with other heterocycles alters target selectivity:

Compound Name Core Structure Biological Activity Reference
(1H-Benzo[d]imidazol-2-yl)(4-(imidazo[4,5-b]pyridin-3-yl)phenyl)methanone Imidazo[4,5-b]pyridine PDE10A inhibition (nanomolar potency)
BIPM: Bis(benzimidazole)-Pd complex Bis(benzimidazole)-thioether DNA groove binding, cytotoxic activity
  • Imidazo[4,5-b]pyridine derivatives () : The fused imidazo-pyridine system increases π-π stacking interactions, contributing to high PDE10A inhibitory activity.
  • BIPM-Pd complex () : The thioether-linked bis(benzimidazole) structure enables DNA groove binding and peroxide-mediated cleavage, enhancing cytotoxicity in cancer cell lines (HepG2, DLD-1).

Pharmacokinetic and ADME Profiles

  • Daridorexant () : A related benzimidazole derivative with a triazole-phenyl group demonstrates improved bioavailability and blood-brain barrier penetration, approved for insomnia treatment.
  • BMS-695735 () : Optimized from a benzimidazole precursor to reduce CYP3A4 inhibition and plasma protein binding, achieving broad-spectrum antitumor activity.

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone , also known by its CAS number 836691-16-8, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and neuropharmacological applications. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with benzimidazole and phenyl groups. A notable method for its synthesis includes the use of N,N-dimethylformamide (DMF) in conjunction with sulfur to facilitate the formation of C–N bonds under mild conditions, providing a versatile approach to produce various derivatives of benzimidazole .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound. It was shown to induce apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against cancer cells . In vivo studies demonstrated that treatment with this compound resulted in a marked suppression of tumor growth in mice models, suggesting its potential as a therapeutic agent in oncology.

Table 1: Anti-Cancer Activity Data

CompoundCell LineIC50 (μM)Effect on Tumor Growth
Compound 1MCF Cells25.72 ± 3.95Suppressed
Drug 2U87 Glioblastoma45.2 ± 13.0Significant

Neuropharmacological Effects

This compound has also been investigated for its effects on dopamine receptors, particularly D3 receptors. Research indicates that it promotes β-arrestin translocation and G protein activation, which are critical for dopamine signaling pathways. This activity suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease .

Table 2: Dopamine Receptor Activity

Compound IDD3R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
Compound 1710 ± 150 nMInactive
Compound 2278 ± 62 nMInactive

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the core structure of this compound can enhance its biological activity. Variations in substituents on the phenyl ring and alterations to the piperidine moiety have been systematically explored to optimize potency against specific biological targets .

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • In Vitro Studies : Various derivatives were tested for their cytotoxic effects on different cancer cell lines, demonstrating a consistent pattern of activity that correlates with structural modifications.
  • In Vivo Models : Animal studies confirmed the anti-tumor effects observed in vitro, providing a basis for further clinical investigations.

Q & A

Q. What are the standard synthetic routes for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone, and how are intermediates purified?

The compound is typically synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and i-Pr2NEt (N,N-diisopropylethylamine) in DMF. For example, benzo[d]imidazole-2-carboxylic acid is coupled with substituted piperidine under inert conditions, followed by extraction with ethyl acetate and purification via silica gel chromatography (10–50% EtOAc/hexanes) . Intermediate purity is monitored using HPLC or TLC, with final characterization by NMR and mass spectrometry.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine CH2 groups at δ 3.3–4.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 349.18 for a derivative) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1650 cm⁻¹) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity is determined via HPLC (>95% for in vitro assays) using reverse-phase C18 columns (e.g., acetonitrile/water gradient). Residual solvents (DMF, ethyl acetate) are quantified by GC-MS and must comply with ICH Q3C guidelines (<500 ppm) .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvents) influence yield and stereochemistry?

  • Catalysts : HBTU improves coupling efficiency over EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reducing racemization .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
  • Temperature : Room-temperature reactions minimize side products (e.g., piperidine ring decomposition at >40°C) .

Q. What structure-activity relationship (SAR) trends are observed for analogs with modified benzimidazole or piperidine moieties?

  • Benzimidazole substitutions : Fluorine at the 5-position increases metabolic stability by reducing CYP450 oxidation .
  • Piperidine modifications : N-Methylation improves blood-brain barrier penetration but reduces H1 receptor affinity .
  • Phenyl group variations : Electron-withdrawing groups (e.g., -CF3) enhance binding to histamine receptors but may lower solubility .

Q. How can researchers identify and validate pharmacological targets for this compound?

  • Receptor binding assays : Screen against GPCR panels (e.g., histamine H1/H4 receptors) using radioligands like [³H]-mepyramine .
  • Enzyme inhibition studies : Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays .
  • Cellular models : Evaluate anti-inflammatory activity via TNF-α suppression in RAW 264.7 macrophages .

Q. How should researchers address contradictions in reported yield or bioactivity data?

  • Reproducibility checks : Validate synthetic protocols (e.g., catalyst purity, inert atmosphere) .
  • Bioassay standardization : Use internal controls (e.g., reference inhibitors) and report IC50 values with 95% confidence intervals .
  • Data normalization : Account for batch-to-batch variability in cell viability assays using MTT or ATP-lite kits .

Q. What strategies improve the compound’s stability in aqueous solutions?

  • Salt formation : Hydrochloride salts enhance solubility and reduce degradation at pH 7.4 .
  • Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the ketone group .
  • Co-solvents : Use cyclodextrins or PEG-400 to stabilize the compound in in vivo formulations .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular docking : Predict binding modes to H1 receptors using AutoDock Vina (e.g., piperidine nitrogen forms a salt bridge with Asp107) .
  • QSAR models : Correlate logP values (<3.5) with BBB permeability using Schrödinger’s QikProp .
  • MD simulations : Assess conformational stability of the benzimidazole ring in lipid bilayers .

Q. What analytical challenges arise in characterizing degradation products?

  • LC-MS/MS : Identify oxidation products (e.g., benzoimidazole N-oxide) using positive-ion mode and collision-induced dissociation .
  • NMR hyphenation : LC-SPE-NMR isolates low-concentration impurities for structural elucidation .
  • Forced degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to simulate stability profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.